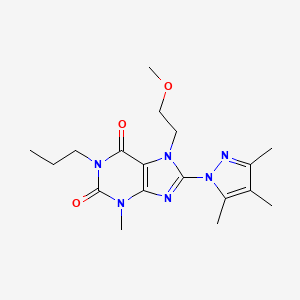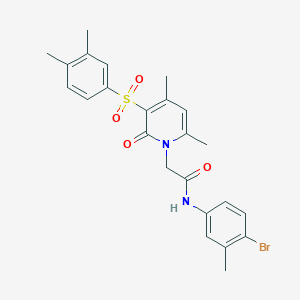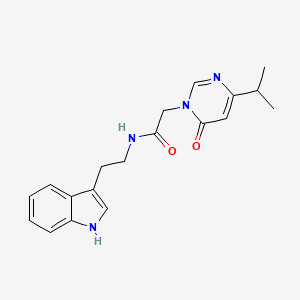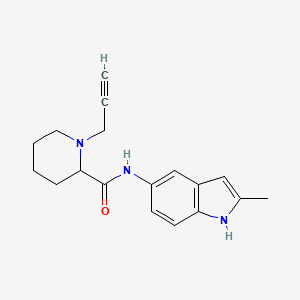![molecular formula C15H11F6N3O3S B2831104 2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-3,5-bis(trifluoromethyl)pyridine CAS No. 866043-24-5](/img/structure/B2831104.png)
2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-3,5-bis(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a pyridine core, which is a basic heterocyclic aromatic organic compound . It has multiple functional groups, including a sulfonyl group attached to a 4-methylphenyl group, and two carbonyl groups attached to amino groups . It also has two trifluoromethyl groups attached to the pyridine ring .
Synthesis Analysis
The synthesis of such a compound could involve several steps, including the formation of the pyridine core, the introduction of the trifluoromethyl groups, and the attachment of the sulfonyl and carbonyl groups . The Mannich reaction, a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group, could potentially be involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and the aromatic pyridine core . The presence of the sulfonyl group could introduce some polarity into the molecule, and the trifluoromethyl groups could also have an impact on the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reactants used . The presence of the sulfonyl, carbonyl, and amino groups could potentially allow for a variety of reactions to occur, including nucleophilic substitutions, condensations, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfonyl and carbonyl groups could potentially make the compound somewhat polar, which could influence its solubility in different solvents . The trifluoromethyl groups could also influence the compound’s reactivity .Applications De Recherche Scientifique
- Anti-HIV Activity : Some indole derivatives, including compounds related to our target molecule, have been screened for anti-HIV activity . Researchers investigate their potential as inhibitors against HIV-1 and HIV-2 strains.
- Crystal Packing Studies : Single crystal X-ray diffraction reveals the precise arrangement of atoms in the crystal lattice . Researchers analyze intermolecular interactions and crystal packing to understand its behavior in the solid state.
Medicinal Chemistry and Drug Development
Supramolecular Chemistry and Crystal Engineering
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications . For example, it could be interesting to investigate its potential use in pharmaceuticals or materials science . Additionally, further studies could explore its reactivity and behavior under different conditions .
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N3O3S/c1-8-2-4-10(5-3-8)28(26,27)24-13(25)23-12-11(15(19,20)21)6-9(7-22-12)14(16,17)18/h2-7H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRASYQZKCNWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2831024.png)


![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2831029.png)


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831036.png)

![8-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B2831038.png)
![N-(3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2831039.png)
![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2831040.png)
![Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2831041.png)
![2-Oxospiro[3.3]heptane-6-carboxamide](/img/structure/B2831044.png)